molecular formula C6H7ClN2 B151491 (3-Chloropyridin-2-YL)methanamine CAS No. 500305-98-6

(3-Chloropyridin-2-YL)methanamine

Cat. No. B151491
M. Wt: 142.58 g/mol
InChI Key: QPRZPKGMUJBNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04112100

Procedure details

Similarly, following the above procedure but replacing the 4-aminomethylpyridine as used therein with an equal molar proportion of 2-aminomethyl-6-methylpyridine, 2-(2-aminoethyl)-5-ethylpyridine, 3-amino-5-(aminomethyl)-2-methylpyridine, 2-(aminomethyl)-3-chloropyridine, 2-(aminomethyl)-4-phenylpyridine, 2-(aminomethyl)-4-benzylpyridine, 2-(aminomethyl)-4-methoxypyridine, 2-(aminomethyl)-4-methylthiopyridine, 2-aminomethyl)-3-nitropyridine, 2-(aminomethyl)-3-ethylaminopyridine, 2-(aminomethyl)-3-diethylaminopyridine, 2-(aminomethyl)-4-acetylaminopyridine, and 2-(aminomethyl)-4-trifluoromethylpyridine, respectively, all of which may be prepared by reduction of the corresponding nitrile of formula (IVC) according to the method of Sculley, et al., supra., there is obtained
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(aminomethyl)-4-benzylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.NC[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=1.NCCC1C=CC(CC)=CN=1.NC1C(C)=NC=C(CN)C=1.NCC1C(Cl)=CC=CN=1.NCC1C=C(C2C=CC=CC=2)C=CN=1.NCC1C=C(CC2C=CC=CC=2)C=CN=1.NCC1C=C(OC)C=CN=1.NCC1C=C([S:95][CH3:96])C=CN=1.[N+](C1C=NC=CC=1)([O-])=O.NCC1C(NCC)=CC=CN=1.NCC1C(N(CC)CC)=CC=CN=1.NCC1C=C(NC(=O)C)C=CN=1.NCC1C=C(C(F)(F)[F:151])C=CN=1>>[F:151][C:11]1[CH:17]=[C:13]([NH:12][C:96]([NH:1][CH2:2][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[S:95])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=NC=C(C=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=C(C1)CN)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC(=C1)C1=CC=CC=C1
Name
2-(aminomethyl)-4-benzylpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC(=C1)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC(=C1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC=C1NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC=C1N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC(=C1)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=CC(=C1)C(F)(F)F
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, there is obtained

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1)NC(=S)NCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.